Benzyl methyl sulfide
Overview
Description
Benzyl methyl sulfide, also known as methylthiomethylbenzene, is an organic compound with the molecular formula C8H10S. It is characterized by a benzene ring attached to a methylthio group. This compound is known for its distinctive odor and is used in various chemical applications.
Mechanism of Action
Target of Action
Benzyl methyl sulfide is an organic compound that primarily targets the benzylic position in chemical reactions . The benzylic position refers to the carbon atom next to the aromatic ring, which in this case is a benzene ring .
Mode of Action
The interaction of this compound with its targets involves a free radical reaction . In the initiating step, a radical removes a hydrogen atom from the benzylic position, forming a benzylic radical . This benzylic radical can then undergo further reactions .
Biochemical Pathways
This compound is involved in the thiosulfate and polysulfide pathways . These pathways are determined by the mineralogy and acid solubility of metal sulfides . The dissolution of metal sulfides occurs via these two chemical pathways .
Result of Action
The result of this compound’s action is the formation of new compounds. For example, it can undergo a reaction to form succinimide . This reaction involves the removal of a hydrogen atom from the benzylic position by a radical, followed by a reaction with N-bromosuccinimide .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it should be stored away from strong oxidizing agents . It may also cause irritation to the eyes, skin, and respiratory tract, so appropriate protective equipment should be worn when handling it .
Biochemical Analysis
Biochemical Properties
It is known that benzyl compounds can undergo reactions at the benzylic position, such as free radical bromination and nucleophilic substitution . These reactions could potentially involve interactions with enzymes, proteins, and other biomolecules.
Molecular Mechanism
It is known that benzyl compounds can undergo reactions at the benzylic position, which could potentially involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Benzyl compounds are known to undergo reactions at the benzylic position, which could potentially involve interactions with enzymes or cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl methyl sulfide can be synthesized through several methods. One common approach involves the reaction of benzyl bromide with potassium thioacetate in the presence of Oxone® under green conditions . This method is efficient and does not require a metal catalyst. Another method involves the reaction of benzyl Grignard reagents with phosphinic acid thioesters .
Industrial Production Methods: Industrial production of this compound typically involves the use of thiols and alkyl halides. The reaction between benzyl chloride and sodium methylthiolate is a common industrial method. This reaction is carried out under controlled conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: Benzyl methyl sulfide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to thiols.
Substitution: It can undergo nucleophilic substitution reactions, where the methylthio group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and Oxone®.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium hydride and alkyl halides are commonly used.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Benzyl methyl sulfide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It serves as a probe in studying biological systems, particularly in the context of sulfur-containing compounds.
Medicine: It is used in the synthesis of pharmaceuticals and as an intermediate in drug development.
Industry: It is employed in the production of fragrances, flavors, and other industrial chemicals.
Comparison with Similar Compounds
Benzyl ethyl sulfide: Similar structure but with an ethyl group instead of a methyl group.
Benzyl phenyl sulfide: Contains a phenyl group instead of a methyl group.
Methyl phenyl sulfide: Lacks the benzyl group, having a phenyl group directly attached to the sulfur atom.
Uniqueness: Benzyl methyl sulfide is unique due to its specific combination of a benzyl group and a methylthio group. This structure imparts distinct chemical properties, such as its reactivity in nucleophilic substitution and oxidation reactions. Its applications in various fields, including chemistry, biology, and industry, further highlight its versatility and importance.
Properties
IUPAC Name |
methylsulfanylmethylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10S/c1-9-7-8-5-3-2-4-6-8/h2-6H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFQPKKGMNWASPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1061106 | |
Record name | Benzyl methyl sulfide | |
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URL | https://comptox.epa.gov/dashboard/DTXSID1061106 | |
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Molecular Weight |
138.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with odor of "stench"; Not miscible in water; [MSDSonline], Liquid, colourless liquid | |
Record name | Benzyl methyl sulfide | |
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Record name | Benzyl methyl sulfide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031314 | |
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Record name | Benzyl methyl sulfide | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/536/ | |
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Boiling Point |
196.00 to 198.00 °C. @ 760.00 mm Hg | |
Record name | Benzyl methyl sulfide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031314 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Flash Point |
73 °C | |
Record name | Benzyl methyl sulfide | |
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Solubility |
slightly soluble in water; soluble in fats | |
Record name | Benzyl methyl sulfide | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/536/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
1.015-1.020 | |
Record name | Benzyl methyl sulfide | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/536/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
766-92-7 | |
Record name | Benzyl methyl sulfide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=766-92-7 | |
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Record name | Benzyl methyl sulfide | |
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Record name | Benzyl methyl sulfide | |
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Record name | Benzene, [(methylthio)methyl]- | |
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Record name | Benzyl methyl sulfide | |
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Record name | Benzyl methyl sulphide | |
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Record name | BENZYL METHYL SULFIDE | |
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Record name | Benzyl methyl sulfide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031314 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-30 °C | |
Record name | Benzyl methyl sulfide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031314 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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